molecular formula C11H16N2O2 B3753317 N-(5-tert-butyl-3-isoxazolyl)cyclopropanecarboxamide CAS No. 74011-70-4

N-(5-tert-butyl-3-isoxazolyl)cyclopropanecarboxamide

Cat. No.: B3753317
CAS No.: 74011-70-4
M. Wt: 208.26 g/mol
InChI Key: SSCBEUWAMORONB-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-3-isoxazolyl)cyclopropanecarboxamide is a synthetic organic compound featuring a 3-isoxazolyl core substituted with a tert-butyl group at the 5-position and a cyclopropanecarboxamide moiety at the nitrogen atom. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, contributes to metabolic stability and hydrogen-bonding capabilities, while the cyclopropane ring introduces steric constraint and electronic effects that enhance binding selectivity in biological systems . This structural combination is frequently exploited in medicinal chemistry for designing enzyme inhibitors or receptor modulators, leveraging the cyclopropane’s strain energy and the isoxazole’s rigidity .

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)8-6-9(13-15-8)12-10(14)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCBEUWAMORONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073628
Record name Cyclopropanecarboxamide, N-[5-(1,1-dimethylethyl)-3-isoxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74011-70-4
Record name Cyclopropanecarboxamide, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxamide, N-[5-(1,1-dimethylethyl)-3-isoxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features are summarized below:

Compound Name (Simplified) Isoxazole Substituent Carboxamide Ring Additional Heterocycles/Substituents Reference
N-(5-tert-butyl-3-isoxazolyl)cyclopropanecarboxamide 5-tert-butyl Cyclopropane None -
Cyclobutanecarboxamide analog Isoxazole-5-carbonyl Cyclobutane Thiazolo[5,4-c]pyridine
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide 4-fluorophenyl Cyclopropane Methyl linker
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide Thiophen-2-yl Cyclobutane None

Key Observations :

  • Carboxamide Ring Size : Cyclopropane (3-membered) vs. cyclobutane (4-membered) alters ring strain and conformational flexibility. Cyclopropane derivatives exhibit higher reactivity and tighter binding to planar active sites .
  • Isoxazole Substituents : tert-butyl (hydrophobic, electron-donating) vs. fluorophenyl (polar, electron-withdrawing) or thiophene (π-electron-rich) modulate solubility and target interactions .
  • Linker Modifications : Methyl linkers (e.g., in ) increase rotational freedom compared to direct bonding, affecting entropic penalties during binding.
Physicochemical Properties

Hypothetical and experimental data for selected compounds:

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Reference
This compound ~265.3 2.8 ~0.15 (PBS) -
Cyclobutanecarboxamide analog ~349.4 3.2 ~0.09 (PBS)
N-((5-(4-fluorophenyl)...cyclopropanecarboxamide ~290.3 2.5 ~0.20 (DMSO)
Thiophene-cyclopropanecarboxamide ~317.4 3.0 ~0.12 (PBS)

*Estimated via fragment-based methods.
Trends :

  • Cyclobutane analogs (e.g., ) generally exhibit higher logP due to increased hydrophobicity.
  • Fluorophenyl-substituted compounds () show improved aqueous solubility compared to tert-butyl derivatives.
  • Thiophene-containing analogs () display moderate solubility, influenced by π-π stacking tendencies.

Insights :

  • The tert-butyl group in the target compound may enhance selectivity for hydrophobic binding pockets in kinases or GPCRs, though direct evidence is pending.
  • Fluorophenyl-substituted analogs () demonstrate CNS activity due to improved blood-brain barrier penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-tert-butyl-3-isoxazolyl)cyclopropanecarboxamide
Reactant of Route 2
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N-(5-tert-butyl-3-isoxazolyl)cyclopropanecarboxamide

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